

# "5-(Morpholin-4-yl)pentanoic acid" related compounds

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## Compound of Interest

Compound Name: **5-(Morpholin-4-yl)pentanoic acid**

Cat. No.: **B3004212**

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An In-depth Technical Guide to **5-(Morpholin-4-yl)pentanoic Acid** and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutic agents to enhance their pharmacological profiles. This technical guide provides a comprehensive overview of **5-(morpholin-4-yl)pentanoic acid** and related compounds, focusing on their synthesis, physicochemical properties, and potential biological significance. While specific biological data for **5-(morpholin-4-yl)pentanoic acid** is not extensively available in public literature, this guide extrapolates from related morpholinoalkanoic acids and other morpholine-containing compounds to provide insights into their potential applications and areas for future research. This document includes detailed synthetic protocols, tabulated physicochemical data, and visualizations of synthetic pathways to serve as a valuable resource for researchers in drug discovery and development.

## Introduction

Morpholine, a simple six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in the design of bioactive molecules. Its incorporation into a molecular structure can favorably modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. The morpholine moiety is present in numerous

approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

The compound **5-(morpholin-4-yl)pentanoic acid** belongs to the class of morpholinoalkanoic acids, which feature a morpholine ring connected to a carboxylic acid via an alkyl chain. This structural motif has the potential for diverse biological activities, as the morpholine group can interact with biological targets while the carboxylic acid function can improve pharmacokinetic properties or act as a handle for further chemical modifications. This guide will explore the chemistry and potential biology of this compound class.

## Physicochemical Properties

Understanding the physicochemical properties of **5-(morpholin-4-yl)pentanoic acid** is crucial for predicting its behavior in biological systems and for designing related analogs.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>3</sub>	ChemSpider
Molecular Weight	187.24 g/mol	ChemSpider
CAS Number	4441-14-9	MolCore <sup>[1]</sup>
Appearance	White to off-white solid	Commercial Suppliers
Melting Point	115-120 °C	Commercial Suppliers
Boiling Point	326.4±27.0 °C (predicted)	ChemSpider
pKa	4.85±0.10 (acidic), 7.85±0.10 (basic) (predicted)	ChemSpider
LogP	0.18 (predicted)	ChemSpider
Solubility	Soluble in water and polar organic solvents	General Knowledge

## Synthesis and Experimental Protocols

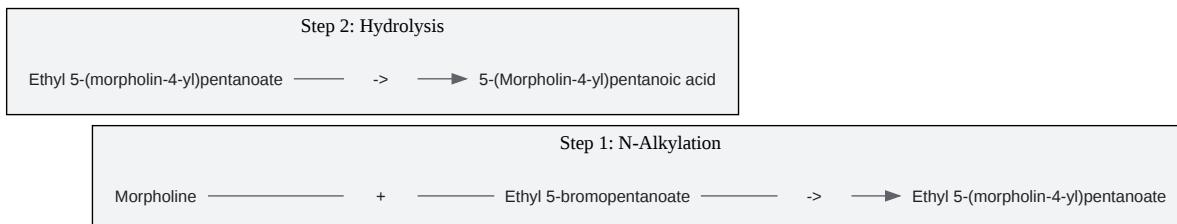
While a specific, detailed synthesis of **5-(morpholin-4-yl)pentanoic acid** is not readily available in peer-reviewed literature, a general and reliable method involves the N-alkylation of

morpholine with a suitable haloalkanoic acid ester, followed by hydrolysis of the ester.

## General Synthesis of 5-(Morpholin-4-yl)pentanoic acid

A plausible and commonly employed synthetic route is the nucleophilic substitution of a 5-halopentanoate ester with morpholine, followed by saponification.

Reaction Scheme:



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Caption: General synthesis of **5-(morpholin-4-yl)pentanoic acid**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic chemistry techniques for similar transformations.

### Step 1: Synthesis of Ethyl 5-(morpholin-4-yl)pentanoate

- To a solution of morpholine (2 equivalents) in a suitable aprotic solvent such as acetonitrile or DMF, add ethyl 5-bromopentanoate (1 equivalent).
- Add a non-nucleophilic base such as potassium carbonate (1.5 equivalents) to act as an acid scavenger.

- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-(morpholin-4-yl)pentanoate.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

#### Step 2: Synthesis of **5-(Morpholin-4-yl)pentanoic acid**

- Dissolve the purified ethyl 5-(morpholin-4-yl)pentanoate in a mixture of ethanol and water.
- Add an excess of a base such as lithium hydroxide or sodium hydroxide (2-3 equivalents).
- Stir the reaction mixture at room temperature for 4-8 hours, or until the hydrolysis is complete as indicated by TLC.
- Acidify the reaction mixture to a pH of approximately 5-6 with a dilute acid (e.g., 1M HCl). This will protonate the carboxylate to form the carboxylic acid and also form the hydrochloride salt of the morpholine nitrogen.
- Concentrate the solution under reduced pressure to remove the organic solvent.
- The resulting aqueous solution can be lyophilized to yield the hydrochloride salt of **5-(morpholin-4-yl)pentanoic acid** as a solid. Alternatively, extraction with a suitable organic solvent may be performed after careful pH adjustment to isolate the zwitterionic form.

## Potential Biological Activities and Signaling Pathways

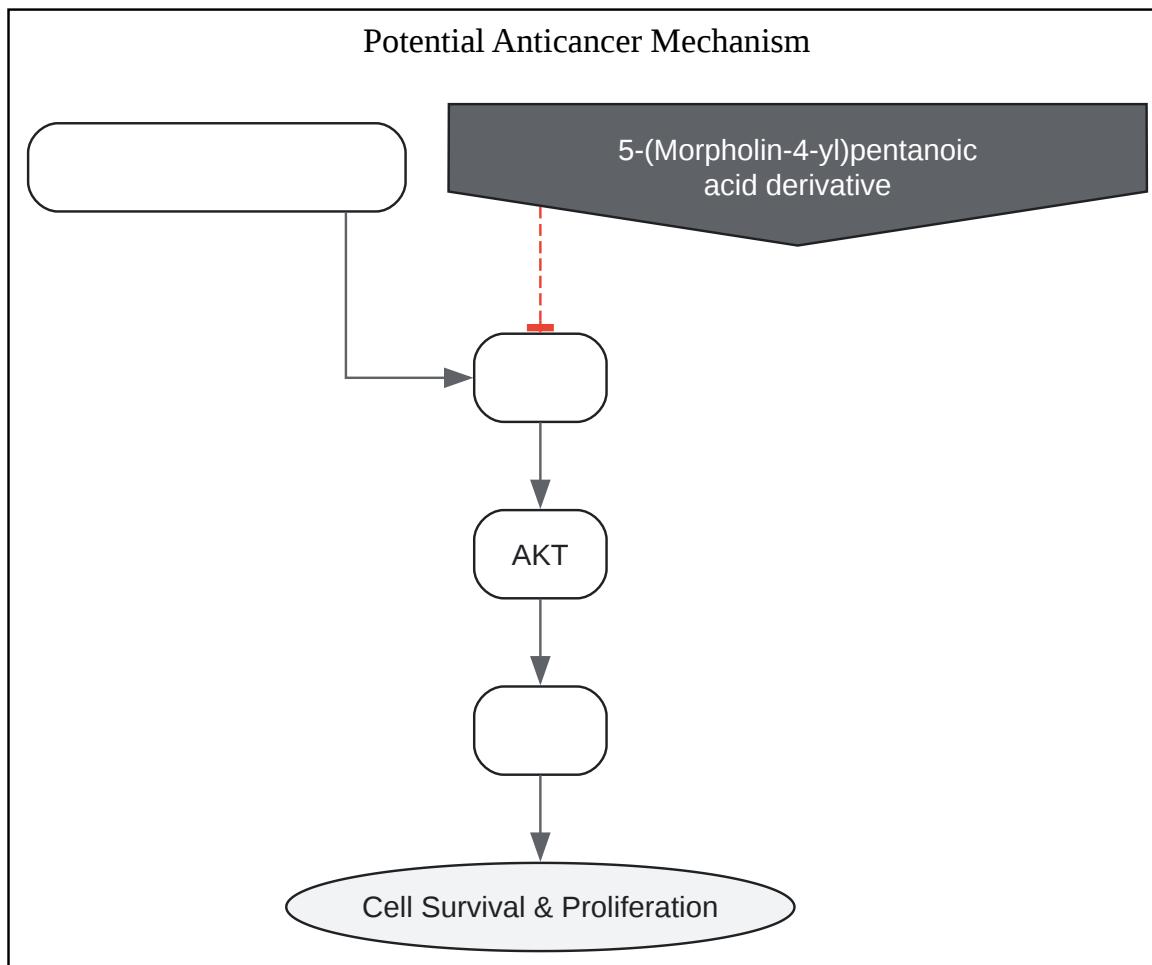
While no specific biological activities or signaling pathway involvements have been reported for **5-(morpholin-4-yl)pentanoic acid**, the broader class of morpholine-containing compounds

exhibits a wide range of pharmacological effects. These activities provide a basis for speculating on the potential therapeutic applications of this molecule and its derivatives.

## Anticancer Activity

Many morpholine derivatives are known to be potent anticancer agents. The morpholine moiety is a key component of several kinase inhibitors, including the PI3K inhibitor GDC-0941 and the dual PI3K/mTOR inhibitor, PF-04691502. The morpholine ring in these molecules often occupies a solvent-exposed region of the ATP-binding pocket, contributing to potency and favorable pharmacokinetic properties.

It is plausible that derivatives of **5-(morpholin-4-yl)pentanoic acid** could be designed to target various kinases implicated in cancer. The carboxylic acid could serve as a point of attachment for pharmacophores that interact with specific residues in the target kinase.



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Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

## Antimicrobial Activity

The morpholine scaffold is also present in some antimicrobial agents. For instance, the antifungal drug amorolfine contains a substituted morpholine ring. The mechanism of action of such compounds often involves the inhibition of key enzymes in the pathogen's metabolic pathways. The structural features of **5-(morpholin-4-yl)pentanoic acid** could be explored for the development of novel antibacterial or antifungal agents.

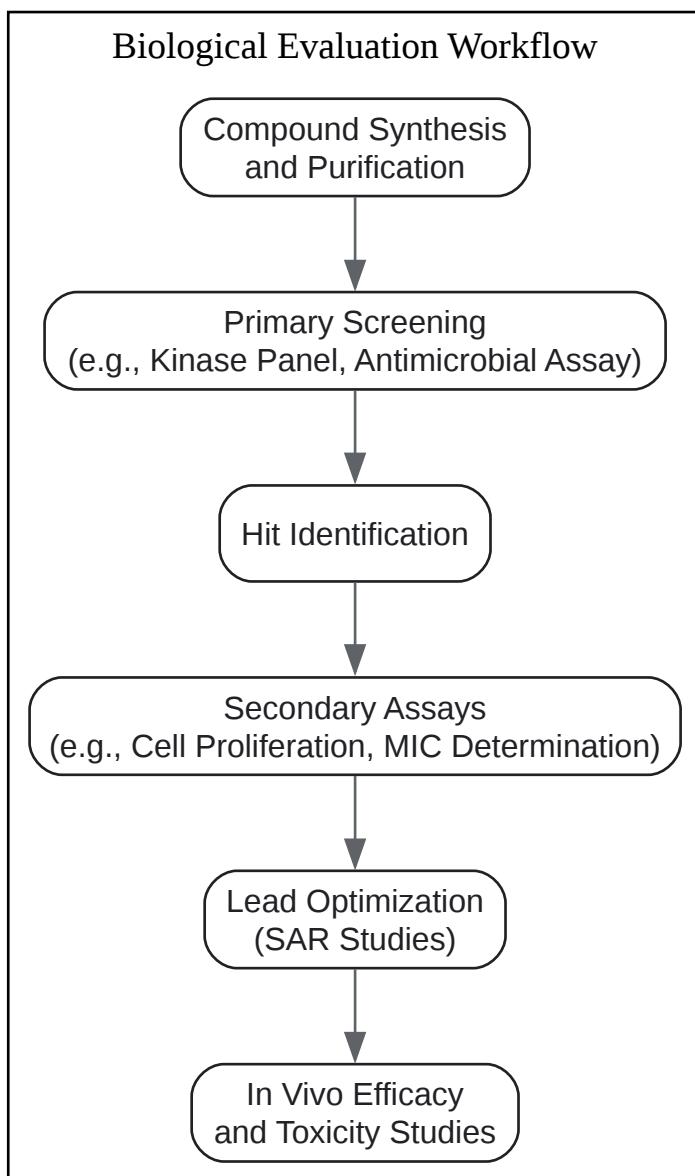
# Related Compounds and Structure-Activity Relationships (SAR)

While a systematic SAR study for **5-(morpholin-4-yl)pentanoic acid** is not available, general principles from related series of compounds can be informative.

Compound/Modification	Potential Impact on Activity
Alkyl Chain Length	Variation in the length of the pentanoic acid chain could optimize binding to a target protein by altering the distance between the morpholine and carboxylic acid groups. Shorter or longer chains may be beneficial depending on the topology of the binding site.
Substitution on the Morpholine Ring	Introduction of substituents on the carbon atoms of the morpholine ring can introduce chirality and provide additional points of interaction with a target. This can lead to increased potency and selectivity.
Derivatization of the Carboxylic Acid	The carboxylic acid can be converted to esters, amides, or other functional groups to modulate properties such as cell permeability and metabolic stability. For example, esterification can create prodrugs that are hydrolyzed <i>in vivo</i> to release the active carboxylic acid.
Analogs with Different Heterocycles	Replacing the morpholine ring with other heterocycles such as piperidine, piperazine, or thiomorpholine can significantly impact the compound's biological activity and pharmacokinetic profile.

## Experimental Workflows for Biological Evaluation

To assess the potential biological activities of **5-(morpholin-4-yl)pentanoic acid** and its analogs, a series of *in vitro* and *in vivo* assays would be necessary.



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Caption: A typical workflow for biological evaluation.

## Conclusion and Future Directions

**5-(Morpholin-4-yl)pentanoic acid** represents a simple yet potentially valuable scaffold for the development of novel therapeutic agents. While specific biological data for this compound is currently limited, its structural relationship to a wide range of bioactive morpholine-containing molecules suggests that it and its derivatives are promising candidates for further investigation.

Future research should focus on:

- Developing and optimizing synthetic routes to **5-(morpholin-4-yl)pentanoic acid** and a library of its analogs with systematic structural variations.
- Screening these compounds against a diverse panel of biological targets, including kinases, microbial enzymes, and other targets relevant to human disease.
- Conducting detailed structure-activity relationship studies to identify key structural features that govern biological activity and selectivity.
- Evaluating the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-likeness and potential for clinical development.

This technical guide provides a foundational understanding of **5-(morpholin-4-yl)pentanoic acid** and its related compounds, offering a starting point for researchers to explore the therapeutic potential of this intriguing class of molecules.

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## References

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